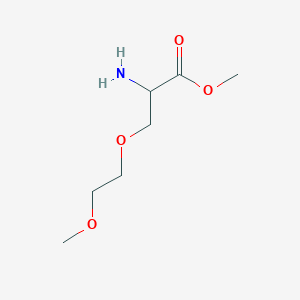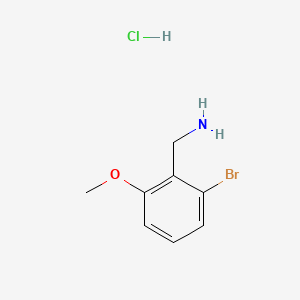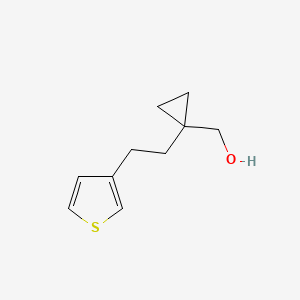
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol It features a cyclopropyl group attached to a methanol moiety, with a thiophene ring linked via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol typically involves the reaction of thiophene derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with cyclopropylmethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: It may be used to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Thiophene derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development .
Industry: Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure may impart desirable characteristics to the final products .
Mecanismo De Acción
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol involves its interaction with molecular targets and pathways within biological systems. The thiophene ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
- (1-(Thiophen-2-yl)cyclopropyl)methanol
- 1-(Thiophen-3-yl)ethanone
- 3-acetyl-2-carboxythiophene
- 4-acetyl-3-carboxythiophene
- 3,5-diacetyl-2-ethylamino-4-methylthiophene
Comparison: Compared to these similar compounds, (1-(2-(Thiophen-3-yl)ethyl)cyclopropyl)methanol is unique due to the presence of both a cyclopropyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features may also influence its reactivity and interactions with biological systems .
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
[1-(2-thiophen-3-ylethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14OS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7,11H,1,3-5,8H2 |
Clave InChI |
INGRLNAILOTCFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC2=CSC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


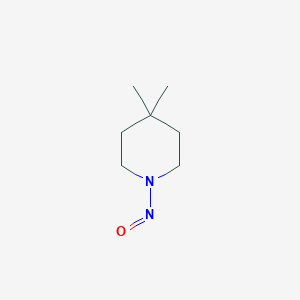
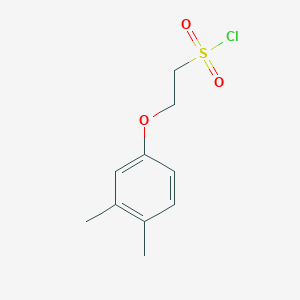

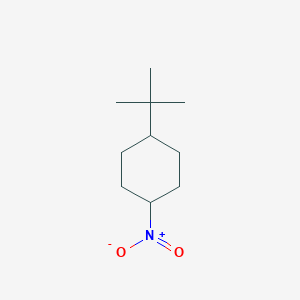
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
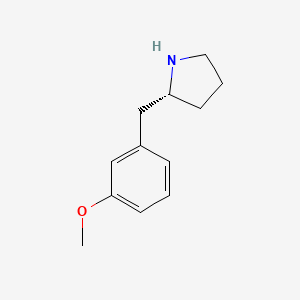


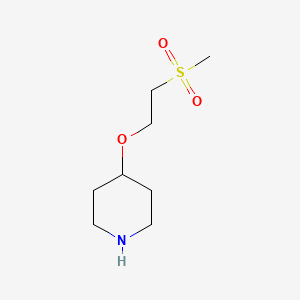
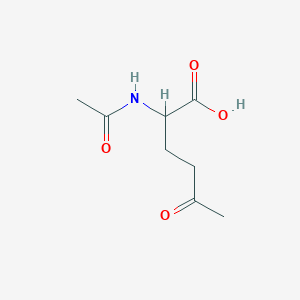
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
